molecular formula C19H14BrFN2O2 B2495396 N-(3-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 932962-84-0

N-(3-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2495396
CAS RN: 932962-84-0
M. Wt: 401.235
InChI Key: HFRKKYLJSWAZNL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Calcium Channel Blocker: The dihydropyridine moiety in this compound suggests that it could act as a calcium channel blocker. These blockers are commonly used to treat hypertension and angina by inhibiting calcium influx into cardiac and smooth muscle cells. Further studies are needed to evaluate its efficacy and safety.

Anticancer Properties: The combination of the bromophenyl and fluorobenzyl groups may confer anticancer activity. Researchers could investigate its effects on cancer cell lines, tumor growth, and apoptosis pathways. Structural modifications might enhance its selectivity and potency against specific cancer types.

Palladium-Catalyzed Cross-Coupling Reactions: The bromophenyl and fluorobenzyl moieties are excellent candidates for palladium-catalyzed cross-coupling reactions. Researchers could explore Suzuki-Miyaura, Heck, or Sonogashira reactions to create novel derivatives.

Building Block for Heterocyclic Compounds: The dihydropyridine core can serve as a versatile building block for constructing various heterocyclic compounds. By functionalizing the carboxamide group, chemists can access diverse structures with potential biological activities.

Material Science and Optoelectronics

Beyond medicinal applications, this compound’s unique structure may find use in material science and optoelectronic devices:

Organic Semiconductors: The conjugated system in the dihydropyridine ring could make it suitable for organic semiconductors. Researchers might explore its charge transport properties and potential applications in organic field-effect transistors (OFETs) or solar cells.

Fluorescent Probes: The fluorobenzyl group suggests potential as a fluorescent probe. By modifying the substituents, scientists could design probes for bioimaging, environmental monitoring, or chemical sensing.

properties

IUPAC Name

N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-14-5-2-7-16(11-14)22-18(24)17-8-3-9-23(19(17)25)12-13-4-1-6-15(21)10-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRKKYLJSWAZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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